4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Description
4-Butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methylsulfonyl group at position 6 and a butoxy-substituted benzamide moiety at position 2. The methylsulfonyl group enhances solubility and influences electronic properties, while the butoxy chain may improve membrane permeability.
Properties
IUPAC Name |
4-butoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-4-11-25-14-7-5-13(6-8-14)18(22)21-19-20-16-10-9-15(27(2,23)24)12-17(16)26-19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXVABUBBGZHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential in drug discovery, particularly for its anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory response . Molecular docking studies have shown that this compound can bind to protein receptors, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide with structurally related benzamide-benzo[d]thiazole derivatives, focusing on substituents, synthesis routes, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., methylsulfonyl, bromo): Enhance binding to enzymatic active sites (e.g., kinases) by increasing electrophilicity .
- Alkoxy Chains (e.g., butoxy, methoxy): Improve lipophilicity and blood-brain barrier penetration, critical for CNS-targeted drugs .
- Piperazine and Sulfonamide Moieties : Common in kinase inhibitors (e.g., ) due to their ability to form hydrogen bonds with ATP-binding pockets .
Synthetic Methodologies :
- Suzuki Coupling : Used for introducing aryl/heteroaryl groups (e.g., 3-methoxyphenyl in ) .
- Click Chemistry : Applied in triazole-linked analogs () for modular assembly of complex structures .
Biological Performance :
- Antitumor Activity : Bromo and piperazinyl derivatives (e.g., compound 11) show IC₅₀ values in the micromolar range against breast and lung cancer cells .
- Antimicrobial Activity : Methoxy-substituted analogs () exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Research Findings and Data Tables
Table 1: Spectral Data Comparison (Selected Compounds)
Biological Activity
4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic compound that belongs to the benzothiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a butoxy group and a methylsulfonyl substituent on a benzothiazole moiety. This unique structure contributes to its solubility and biological reactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N2O4S2 |
| Molecular Weight | 396.50 g/mol |
Anticancer Activity
Benzothiazole derivatives, including this compound, have shown significant anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through multiple mechanisms.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of metalloenzymes such as carbonic anhydrase (CA), which is crucial for tumor growth in hypoxic conditions.
- Cell Line Studies : A study reported that related benzothiazole derivatives exhibited GI50 values against different cancer cell lines, highlighting their potential as effective anticancer agents.
| Cell Line | GI50 (µM) |
|---|---|
| Leukemia | 0.5 |
| Non-small cell lung cancer | 0.6 |
| Colon cancer | 0.7 |
| Breast cancer | 0.8 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its incorporation with cell-penetrating peptides has shown promise in enhancing antibacterial efficacy.
- Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes and interference with cellular processes.
- Research Findings : Studies have demonstrated that benzothiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent.
- Mechanism of Action : The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Evidence : Preclinical studies have indicated that benzothiazole derivatives can reduce inflammation in models of acute and chronic inflammatory diseases.
Case Studies
- Anticancer Efficacy Study : A recent study evaluated the anticancer effects of several benzothiazole derivatives, including the target compound. Results showed significant inhibition of tumor growth in xenograft models, supporting its potential use in cancer therapy.
- Antimicrobial Assessment : Another investigation focused on the antibacterial properties of benzothiazole derivatives against clinical isolates. The study concluded that these compounds could serve as lead candidates for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
